Pentane-1,2-diyl dimethanesulfonate chemical properties
Pentane-1,2-diyl dimethanesulfonate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Pentane-1,2-diyl Dimethanesulfonate
Abstract: This technical guide provides a comprehensive examination of pentane-1,2-diyl dimethanesulfonate, a bifunctional alkylating agent of significant interest to researchers in organic synthesis and drug development. This document elucidates the compound's core chemical properties, including its synthesis from 1,2-pentanediol, detailed spectroscopic characterization, and predictable reactivity profile. We explore its role as a versatile synthetic intermediate, driven by the exceptional leaving group ability of its two mesylate moieties. Furthermore, this guide addresses critical considerations for its application, including stability, handling, and its classification as a potential genotoxic impurity (PGI) within pharmaceutical contexts. The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective and safe utilization of this reactive intermediate.
Pentane-1,2-diyl dimethanesulfonate, also known by its IUPAC name 2-methylsulfonyloxypentyl methanesulfonate, is an aliphatic organic compound featuring a five-carbon chain functionalized with two methanesulfonate (mesylate) esters at the C1 and C2 positions.[1] The significance of this molecule lies in the chemical nature of the mesylate group. Mesylates are derivatives of methanesulfonic acid and are recognized as excellent leaving groups in nucleophilic substitution reactions.[2][3] This property is attributed to the stability of the resulting mesylate anion, which is the conjugate base of a strong acid and is effectively stabilized by resonance.
The presence of two such groups on adjacent carbons makes pentane-1,2-diyl dimethanesulfonate a potent bifunctional electrophile. This dual reactivity allows it to act as a valuable cross-linking agent or a molecular scaffold for introducing a C5 linker in the synthesis of more complex molecules, a feature of particular utility in the development of pharmaceutical agents and materials science.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is paramount for its effective application in a laboratory setting. The key physicochemical data for pentane-1,2-diyl dimethanesulfonate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆O₆S₂ | [1] |
| Molecular Weight | 260.3 g/mol | [1] |
| IUPAC Name | 2-methylsulfonyloxypentyl methanesulfonate | [1] |
| Canonical SMILES | CCCC(COS(=O)(=O)C)OS(=O)(=O)C | [1] |
| InChI Key | CJJVBWIJRYPCJE-UHFFFAOYSA-N | [1] |
| Appearance | Predicted to be a colorless oil or low-melting solid | N/A |
Synthesis and Purification
Synthetic Rationale: The Mesylation of Diols
The most direct and efficient route for the synthesis of pentane-1,2-diyl dimethanesulfonate is the esterification of the corresponding diol, 1,2-pentanediol.[1] This transformation, known as mesylation, involves the reaction of the alcohol's hydroxyl groups with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[4][5]
The choice of reagents and conditions is critical for success.
-
Methanesulfonyl Chloride (MsCl): Serves as the source of the mesyl group. It is highly reactive and moisture-sensitive.
-
Base (Triethylamine or Pyridine): A tertiary amine base is essential to neutralize the hydrogen chloride (HCl) generated during the reaction.[4] This prevents the protonation of the starting alcohol and drives the reaction to completion. A non-nucleophilic base is chosen to avoid its competition with the alcohol as a nucleophile.
-
Aprotic Solvent (Dichloromethane): The reaction is performed in a dry, aprotic solvent like dichloromethane (DCM) to prevent hydrolysis of the MsCl and the product mesylate.[6]
-
Low Temperature (0 °C to -10 °C): The reaction is highly exothermic. Conducting it at reduced temperatures is crucial to control the reaction rate, minimize the formation of side products, and ensure safety.[6][7]
Caption: Workflow for the synthesis of pentane-1,2-diyl dimethanesulfonate.
Detailed Experimental Protocol: Synthesis
-
Materials:
-
1,2-Pentanediol (1.0 eq)
-
Methanesulfonyl chloride (2.2 eq)
-
Triethylamine (2.5 eq), distilled
-
Dichloromethane (DCM), anhydrous
-
10% Hydrochloric acid, cold
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 1,2-pentanediol (1.0 eq) and anhydrous dichloromethane.
-
The solution is cooled to 0 °C in an ice-water bath.
-
Triethylamine (2.5 eq) is added, and the mixture is stirred for 5 minutes.
-
Methanesulfonyl chloride (2.2 eq) is added dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above 5 °C.[7]
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting diol.
-
The reaction is quenched by the slow addition of cold water. The mixture is transferred to a separatory funnel.
-
The organic layer is separated and washed successively with cold 10% HCl, saturated NaHCO₃ solution, and finally, saturated brine.[6][7]
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purification
The crude product can be purified by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexanes. The purity of the collected fractions should be assessed by TLC before combining and concentrating to afford the final product.
Spectroscopic and Analytical Characterization
Characterization via modern spectroscopic techniques is essential to confirm the structure and purity of the synthesized compound. While a public, peer-reviewed spectrum for this specific molecule is not available, its expected spectral features can be reliably predicted based on its functional groups.
Caption: Predicted key features in the analytical spectra of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Alkyl CH₃ | ~0.9 | Triplet (t) | 3H | H-5 |
| Alkyl CH₂ | ~1.4 - 1.7 | Multiplet (m) | 4H | H-3, H-4 |
| Mesyl CH₃ | ~3.1 | Singlet (s) | 6H | 2 x -OSO₂CH₃ |
| -O-CH₂- | ~4.2 | Multiplet (m) | 2H | H-1 |
| -O-CH- | ~4.9 | Multiplet (m) | 1H | H-2 |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Alkyl C | ~13-35 | C-3, C-4, C-5 |
| Mesyl C | ~38 | 2 x -OSO₂C H₃ |
| -O-C- | ~70-85 | C-1, C-2 |
Note: Chemical shifts are estimates and can be influenced by the deuterated solvent used.[8][9][10][11]
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by strong absorptions characteristic of the sulfonate ester functional group.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| S=O Asymmetric Stretch | ~1350 | Strong |
| S=O Symmetric Stretch | ~1175 | Strong |
| C-O Stretch | ~900 - 1050 | Strong |
A key diagnostic feature is the absence of a broad O-H stretching band around 3200-3600 cm⁻¹, which confirms the complete conversion of the precursor diol's hydroxyl groups.[12]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to significant fragmentation.
| m/z Value | Possible Fragment |
| 260 | [M]⁺, Molecular Ion |
| 165 | [M - CH₃SO₃]⁺, Loss of a mesylate group |
| 95 | [CH₃SO₃]⁺, Mesylate fragment |
| 79 | [CH₃SO₂]⁺, Mesyl fragment |
| 71 | [C₅H₁₁]⁺, Pentyl fragment |
Reactivity and Mechanistic Considerations
Role as a Bifunctional Alkylating Agent
The synthetic utility of pentane-1,2-diyl dimethanesulfonate stems from its ability to act as a bifunctional alkylating agent. Both C1 and C2 are electrophilic carbons bonded to excellent leaving groups. This allows the compound to undergo two successive nucleophilic substitution (Sₙ2) reactions.
The reaction proceeds via a backside attack by a nucleophile, leading to the displacement of the stable mesylate anion and an inversion of stereochemistry at the reaction center. Given the minimal steric hindrance at the primary C1 position and only slightly more at the secondary C2 position, these reactions are generally efficient.[2]
Caption: General reactivity pathways for pentane-1,2-diyl dimethanesulfonate.
Stability and Handling
Mesylate esters, while useful, can be labile. They are sensitive to hydrolysis, especially under basic or strongly acidic conditions, and may have limited stability.[5][13][14] For quantitative applications, it is often recommended that solutions of sulfonate esters be prepared immediately before use.[13] The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.
Applications in Research and Drug Development
Synthetic Intermediate and Linker
The primary application of this compound is as a versatile building block in organic synthesis. It can react with a wide range of nucleophiles, such as amines, azides, thiols, and carbanions, to install a functionalized pentyl unit.[2] For example, reaction with sodium azide would yield a diazido-pentane derivative, a precursor for diamines via reduction.
Biomacromolecule Cross-linking
Bifunctional alkylating agents are widely used to cross-link biomacromolecules like proteins and nucleic acids. By reacting with nucleophilic residues on these molecules (e.g., lysine, cysteine), pentane-1,2-diyl dimethanesulfonate can form covalent bonds, helping to study molecular structures, interactions, and functions.
Critical Perspective: Potential Genotoxic Impurity (PGI)
A crucial consideration for professionals in drug development is that sulfonate esters are recognized as a class of potential genotoxic impurities (PGIs).[13] Their ability to alkylate nucleophilic sites extends to the bases in DNA, which can lead to mutations. Regulatory agencies like the European Medicines Agency (EMA) have established strict limits on the daily intake of such impurities, often at a Threshold of Toxicological Concern (TTC) of 1.5 µ g/person/day .[13] Therefore, if this compound is used in the synthesis of an active pharmaceutical ingredient (API), its levels in the final drug substance must be rigorously controlled and monitored using highly sensitive analytical methods like GC/MS or LC/MS.[13]
Conclusion
Pentane-1,2-diyl dimethanesulfonate is a synthetically valuable yet highly reactive chemical intermediate. Its properties are defined by the two mesylate groups, which confer upon it the character of a potent bifunctional alkylating agent. While this reactivity is the source of its utility in constructing complex molecules and cross-linking biopolymers, it also necessitates careful handling and presents a significant challenge from a pharmaceutical impurity standpoint. A thorough understanding of its synthesis, stability, and reactivity, as detailed in this guide, is essential for its responsible and effective application in scientific research and development.
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